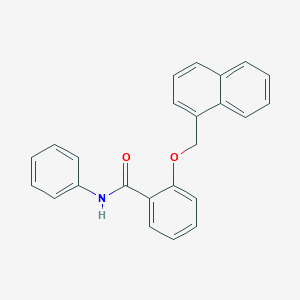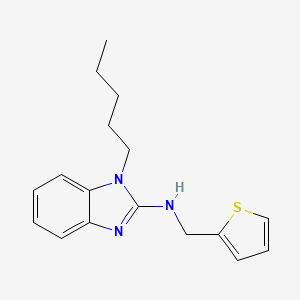
4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDHQ, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. BDHQ belongs to the class of quinolinone compounds and has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. In
科学研究应用
4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit antioxidant activity and can scavenge free radicals, which are known to contribute to the development of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
作用机制
The exact mechanism of action of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to act through multiple pathways. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to activate the Nrf2-Keap1 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been found to decrease the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which allows for consistent and reproducible results. It is also stable and can be easily stored and transported. However, one limitation of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the toxicity and safety profile of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone.
未来方向
There are several future directions for research on 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have neuroprotective effects and can improve cognitive function, making it a promising candidate for further research in this area. Another area of interest is its potential use in the treatment of cancer. 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to exhibit antioxidant and anti-inflammatory effects, which may help to prevent the development and progression of cancer. Further research is needed to fully understand the potential therapeutic applications of 4-(4-biphenylyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone and its mechanism of action.
属性
IUPAC Name |
6,7-dimethoxy-4-(4-phenylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-12-19-18(13-23(25)24-20(19)14-22(21)27-2)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12,14,18H,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHTDQTDCVUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(biphenyl-4-yl)-6,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4138132.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4138150.png)

![N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pentanamide](/img/structure/B4138156.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4138158.png)

![4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4138161.png)
![4-[2-(allylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4138169.png)
![3-(4-fluorophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4138173.png)
![N-(4-chlorophenyl)-2-{[1-(2-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4138181.png)
![2-(1-piperidinyl)-7-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4138184.png)
![4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-N-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4138185.png)
![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B4138193.png)
